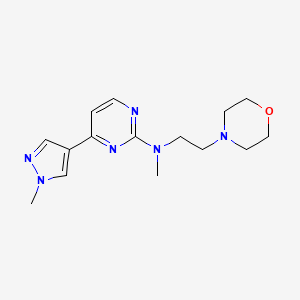
N-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine
Descripción general
Descripción
N-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as MMV390048 and is known for its potential as an anti-malarial drug. In
Mecanismo De Acción
The mechanism of action of MMV390048 is not fully understood. However, it is believed to target the parasite's ability to synthesize heme, which is essential for the parasite's survival. MMV390048 has been shown to inhibit the growth of both drug-sensitive and drug-resistant strains of the malaria parasite.
Biochemical and Physiological Effects:
MMV390048 has been shown to have low toxicity in vitro and in vivo. It has also been shown to have a high selectivity index, meaning that it is effective against the malaria parasite while having minimal effects on human cells. MMV390048 has been shown to have a long half-life, which may make it an ideal candidate for a once-daily dosing regimen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MMV390048 is its potential as an alternative to current anti-malarial drugs. Its low toxicity and high selectivity index make it an attractive candidate for further development. However, one limitation of MMV390048 is its relatively complex synthesis method, which may limit its scalability for large-scale production.
Direcciones Futuras
There are several future directions for MMV390048 research. One direction is to further explore the mechanism of action of the compound to gain a better understanding of its anti-malarial properties. Another direction is to optimize the synthesis method to improve scalability for large-scale production. Additionally, further studies are needed to determine the efficacy of MMV390048 in animal models and clinical trials. Finally, MMV390048 may have potential as a treatment for other parasitic diseases, such as leishmaniasis and trypanosomiasis, and further research in these areas may be warranted.
Conclusion:
In conclusion, MMV390048 is a promising compound for the treatment of malaria. Its low toxicity, high selectivity index, and long half-life make it an attractive candidate for further development. While there are some limitations to its synthesis and scalability, future research directions may help to overcome these challenges and bring MMV390048 closer to clinical use.
Aplicaciones Científicas De Investigación
MMV390048 has been extensively studied for its potential as an anti-malarial drug. Malaria is a parasitic disease that affects millions of people worldwide, particularly in sub-Saharan Africa. The current treatments for malaria are becoming increasingly ineffective due to the emergence of drug-resistant strains of the parasite. MMV390048 has shown promise as a potential alternative to current anti-malarial drugs.
Propiedades
IUPAC Name |
N-methyl-4-(1-methylpyrazol-4-yl)-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-19(5-6-21-7-9-22-10-8-21)15-16-4-3-14(18-15)13-11-17-20(2)12-13/h3-4,11-12H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQVAGKVBJVEJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=NC=C2)N(C)CCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



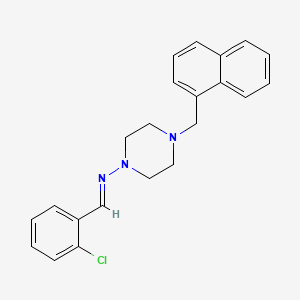
![3-[(4-ethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3889962.png)
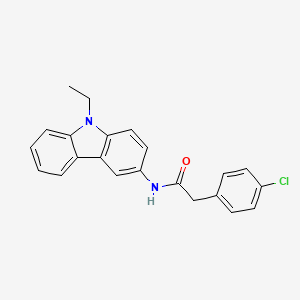
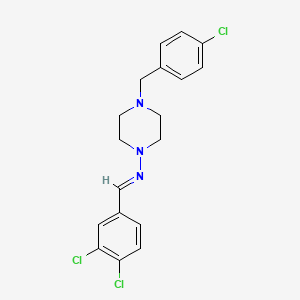
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(4-chlorobenzyl)-1-piperazinamine](/img/structure/B3889988.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(2-fluorophenyl)amino]acrylonitrile](/img/structure/B3889992.png)
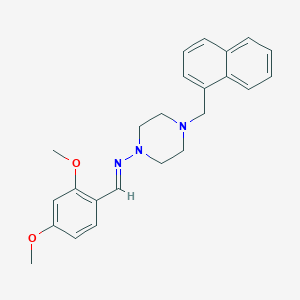
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-ethoxyphenyl)amino]acrylonitrile](/img/structure/B3890003.png)
![N-methyl-N-[4-(methylsulfonyl)benzyl]-1-pyridin-2-ylethanamine](/img/structure/B3890007.png)
![N-cyclooctyl-2-{methyl[(3-pyridin-4-ylisoxazol-5-yl)methyl]amino}acetamide](/img/structure/B3890017.png)
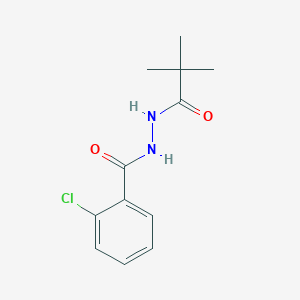

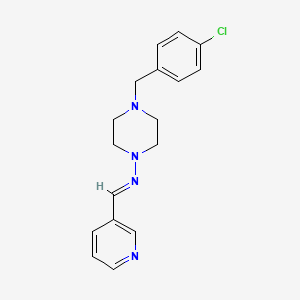
![N'-{[(4-chlorophenyl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B3890055.png)